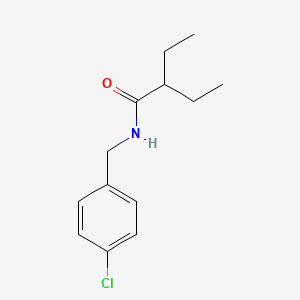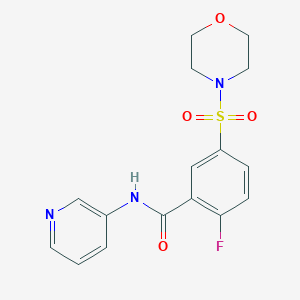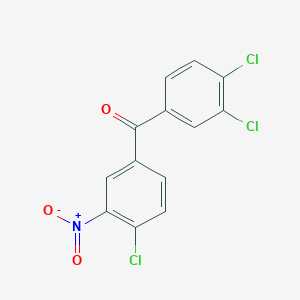![molecular formula C19H13FN4 B5872784 1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)
1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, commonly known as FP-MB-4CN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FP-MB-4CN belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Applications De Recherche Scientifique
FP-MB-4CN has been found to exhibit promising anti-cancer properties in various preclinical studies. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, FP-MB-4CN has been found to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for the inhibition of cancer cell growth. In addition to its anti-cancer properties, FP-MB-4CN has also been found to exhibit anti-inflammatory and anti-viral activities.
Mécanisme D'action
The exact mechanism of action of FP-MB-4CN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, FP-MB-4CN has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, FP-MB-4CN can induce cell cycle arrest and apoptosis in cancer cells. Additionally, FP-MB-4CN has been found to inhibit the activity of certain transcription factors and signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FP-MB-4CN has been found to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and inhibit viral replication. Furthermore, FP-MB-4CN has been found to exhibit low toxicity in normal cells, indicating that it may have a favorable safety profile for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FP-MB-4CN for lab experiments is its high potency and selectivity for cancer cells. This allows for the use of lower concentrations of the compound, which can reduce the risk of toxicity in normal cells. Additionally, FP-MB-4CN has been found to exhibit good solubility in water, which can facilitate its use in in vitro and in vivo experiments. One of the limitations of FP-MB-4CN is its relatively low stability, which can limit its shelf-life and require careful handling and storage.
Orientations Futures
There are several potential future directions for the study of FP-MB-4CN. One area of research could be the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further preclinical studies could be conducted to explore the anti-cancer, anti-inflammatory, and anti-viral properties of FP-MB-4CN in more detail. Furthermore, the potential use of FP-MB-4CN in combination with other anti-cancer agents could be investigated to enhance its efficacy. Finally, the safety and efficacy of FP-MB-4CN in human clinical trials could be explored to determine its potential as a novel anti-cancer therapy.
Méthodes De Synthèse
The synthesis of FP-MB-4CN involves a multi-step process that starts with the reaction of 3-fluoroaniline and 2-methylpyridine-3-carbaldehyde to form the intermediate 1-[(3-fluorophenyl)amino]-3-methylpyridin-2(1H)-one. This intermediate is then reacted with 4-cyanobenzoic acid in the presence of a catalyst to yield FP-MB-4CN. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.
Propriétés
IUPAC Name |
1-(3-fluoroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4/c1-12-9-18(22-14-6-4-5-13(20)10-14)24-17-8-3-2-7-16(17)23-19(24)15(12)11-21/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSNWVCMNGZLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)
